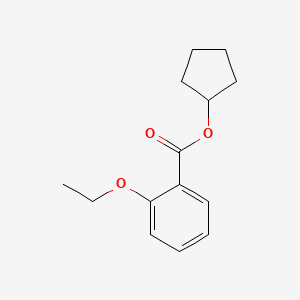
Cyclopentyl 2-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl 2-ethoxybenzoate is an organic compound that belongs to the class of esters It is characterized by a cyclopentyl group attached to the 2-position of an ethoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentyl 2-ethoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of cyclopentanol with 2-ethoxybenzoic acid in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, making it scalable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl 2-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: 2-ethoxybenzoic acid
Reduction: Cyclopentyl 2-ethoxybenzyl alcohol
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Cyclopentyl 2-ethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of esterases and their role in metabolic pathways.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of cyclopentyl 2-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes. For instance, esterases can hydrolyze the ester bond, leading to the release of cyclopentanol and 2-ethoxybenzoic acid. These products can then participate in various biochemical pathways, exerting their effects on cellular processes.
Comparison with Similar Compounds
Cyclopentyl 2-ethoxybenzoate can be compared with other similar esters, such as:
- Cyclopentyl acetate
- Cyclopentyl propionate
- Cyclopentyl butyrate
Uniqueness: this compound is unique due to the presence of the ethoxybenzoate moiety, which imparts distinct chemical and physical properties compared to other cyclopentyl esters
By understanding the properties, preparation methods, and applications of this compound, researchers can explore its full potential in scientific and industrial contexts.
Properties
CAS No. |
5421-16-9 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
cyclopentyl 2-ethoxybenzoate |
InChI |
InChI=1S/C14H18O3/c1-2-16-13-10-6-5-9-12(13)14(15)17-11-7-3-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 |
InChI Key |
QROYNPQCAIRPAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















